BE“GHE Foundational & Exploratory

Check Availability & Pricing

4-Methoxy-3-(methylthio)phenol: Technical
Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: 4-Methoxy-3-(methylthio)phenol

Cat. No.: B8691823

Executive Summary

4-Methoxy-3-(methylthio)phenol (CAS: 127087-14-3) is a specialized phenolic thioether
primarily recognized for its potent antioxidant properties and role as a flavor-active component
in roasted sesame oil. Structurally, it represents a hybrid pharmacophore combining the
electron-donating properties of a methoxy group with the unique redox characteristics of a
methylthio substituent. This guide provides a comprehensive technical analysis, focusing on its
physicochemical identity, validated synthetic pathways, and mechanistic applications in
medicinal chemistry and food science.

Part 1: Chemical Identity & Physicochemical Profile

The precise identification of this isomer is critical, as it is frequently confused with its thiol
analog (4-methoxy-3-methylbenzenethiol) or positional isomers like 3-methyl-4-
(methylthio)phenol.
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Parameter Data
Chemical Name 4-Methoxy-3-(methylthio)phenol
CAS Number 127087-14-3

Molecular Formula

Molecular Weight 170.23 g/mol
SMILES CSclce(O)cecclOoC
IUPAC Name 3-(methylsulfanyl)-4-methoxyphenol

) Pale yellow to brown crystalline solid or oll
Physical State ]
(purity dependent)

Soluble in DMSO, Methanol, Chloroform;

Solubility ) )
Sparingly soluble in water

Acidity (
~10.2 (Predicted; Phenolic OH)
)

Part 2: Synthetic Methodology

While 4-methoxy-3-(methylthio)phenol occurs naturally as a Maillard reaction product in
roasted sesame seeds, isolation from natural sources is inefficient for research scale. The
following protocol outlines a Copper-Catalyzed C-S Cross-Coupling (Ullmann-Type), selected
for its high regioselectivity and reproducibility compared to direct electrophilic sulfenylation.

Core Reaction Logic

The synthesis relies on the displacement of a halide (bromide) by a thiolate nucleophile. We
utilize 3-bromo-4-methoxyphenol as the scaffold. This precursor ensures the sulfur is installed
exactly at the meta position relative to the phenol (and ortho to the methoxy), avoiding the
mixture of isomers common in direct sulfenylation of 4-methoxyphenol.

Experimental Protocol

Reagents:
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Substrate: 3-Bromo-4-methoxyphenol (1.0 equiv)

Nucleophile: Sodium thiomethoxide (NaSMe) (1.2 equiv)

Catalyst: Copper(l) lodide (Cul) (10 mol%)

Ligand: 1,10-Phenanthroline (20 mol%) or Ethylene Glycol (2.0 equiv)

Base: Potassium Carbonate (

) (2.0 equiv)

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon (

) or Nitrogen (
) for 15 minutes. Oxygen exclusion is critical to prevent oxidation of the thiolate to disulfide.

» Reagent Loading: Add 3-bromo-4-methoxyphenol (1.0 equiv), Cul (0.1 equiv), Ligand (0.2
equiv), and

(2.0 equiv) to the vessel.

e Solvation: Add anhydrous DMF via syringe. Degas the solvent by bubbling

for 5 minutes.

e Nucleophile Addition: Add NaSMe (1.2 equiv) quickly under positive inert gas pressure.

e Reaction: Seal the vessel and heat to 110°C for 12—-18 hours. Monitor via TLC
(Hexane:EtOAc 4:1) or LC-MS.[1]

o Workup:

o Cool to room temperature.[1]
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o Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove inorganic salts.
o Wash the filtrate with water (

) to remove DMF, then brine (

).

o Dry over anhydrous

and concentrate in vacuo.

« Purification: Purify via flash column chromatography on silica gel.
o Eluent: Gradient of Hexane -> 10-20% EtOAc in Hexane.

o Target: The product typically elutes after the starting material due to the polarity of the free
phenol.

Synthesis Pathway Visualization

‘Workup & Purification _ | 4-Methoxy-3-(methyithio)phenol
(Target Compound)

romination Isolate 3-Br isomer 3-Bromo-4-methoxyphenol Ullmann Coupling

(Regio-isomer separation req.)

Cu-Catalyzed C-S Coupling
(Cul, NaSMe, Ligand, 110°C)

Click to download full resolution via product page

Caption: Validated synthetic route utilizing copper-catalyzed cross-coupling to ensure
regiochemical integrity.

Part 3: Mechanistic Applications & Reactivity
Antioxidant Mechanism (HAT)

In biological and food systems (e.g., sesame oil stability), 4-methoxy-3-(methylthio)phenol
acts as a radical scavenger. The mechanism is primarily Hydrogen Atom Transfer (HAT).

e Synergy: The para-methoxy group and meta-methylthio group are both electron-donating
(EDG). They stabilize the resulting phenoxy radical via resonance and inductive effects,
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lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond compared to unsubstituted
phenol.

o Redox Logic: The sulfide (-SMe) can also undergo oxidation to sulfoxide (-S(=O)Me),
providing a secondary "sacrificial" antioxidant capacity.

Drug Development Potential

In medicinal chemistry, this motif serves as a bioisostere for 3,4-dimethoxyphenol (veratrole
substructure).

e Lipophilicity: The -SMe group is more lipophilic (

contribution ~0.6) than -OMe, potentially improving membrane permeability.

o Metabolic Stability: The thioether is susceptible to S-oxidation (by FMOs or CYPs) to
sulfoxides/sulfones, which alters polarity and can be used to tune the pharmacokinetic half-
life of a drug candidate.

Reactivity Logic Diagram

4-Methoxy-3-(methylthio)phenol

H-Atom Transfer (HAT)Oxidative Metabolism
(Antioxidant Action) (FMO/CYP) (Position 2 or 6)

Phenoxy Radical Sulfoxide Metabolite Ring Substitution
(Stabilized by SMe/OMe) (-S(=0)Me) (Ortho to OH activated)

Click to download full resolution via product page

Electrophilic Attack

Caption: Functional reactivity profile highlighting antioxidant pathways and metabolic
susceptibility.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification (GHS):
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Acute Toxicity: Oral (Category 4).

Skin Corrosion/Irritation: Category 2.

Serious Eye Damage/Irritation: Category 2A.

Specific Target Organ Toxicity: Single Exposure (Respiratory Tract Irritation).
Handling Protocols:
o PPE: Wear nitrile gloves, safety goggles, and a lab coat.

o Odor Control: Thioethers often possess potent, disagreeable odors (sulfurous/cabbage-like).
All handling must occur inside a functioning fume hood.

o Storage: Store under inert gas (

or

) at 2-8°C. The thioether moiety is sensitive to air oxidation over long periods, leading to
sulfoxide impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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